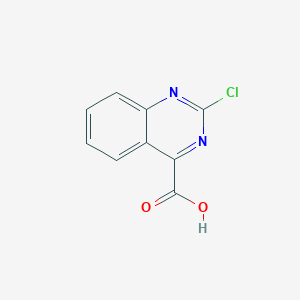

2-Chloroquinazoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloroquinazoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZJKAIFJVJOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286255 | |

| Record name | 2-Chloro-4-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-11-8 | |

| Record name | 2-Chloro-4-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloroquinazoline 4 Carboxylic Acid

Classical Synthetic Approaches to the 2-Chloroquinazoline-4-carboxylic Acid Core

The foundational methods for constructing the quinazoline (B50416) ring system have long relied on robust and well-characterized chemical transformations. These classical approaches typically involve the assembly of the heterocyclic core from acyclic or simpler cyclic precursors through condensation and cyclization reactions, followed by targeted modifications to install the desired functional groups.

Condensation Reactions and Ring-Closing Methodologies

The construction of the quinazoline nucleus classically involves the condensation of an ortho-substituted aniline (B41778) derivative with a suitable one-carbon (C1) or two-carbon (C2-N) fragment. A primary route starts with derivatives of anthranilic acid. The Niementowski quinazoline synthesis, for instance, is a cornerstone method that involves the thermal condensation of anthranilic acids with amides. frontiersin.orgnih.gov While this reaction traditionally yields 4(3H)-quinazolinones, it establishes the core bicyclic structure that can be further functionalized.

Another significant classical strategy is the Bischler cyclization, which can be adapted for quinazoline synthesis. nih.gov Furthermore, the reaction of isatoic anhydride, a stable and accessible derivative of anthranilic acid, with various amine sources provides a versatile entry into quinazolinone precursors. tandfonline.comorganic-chemistry.org Ring-closing reactions are the pivotal step in these syntheses, where an intermediate, often an o-amido-substituted benzene (B151609) derivative, undergoes intramolecular cyclization to form the fused pyrimidine (B1678525) ring. The mechanism of this ring closure is often facilitated by heat or acid/base catalysis, leading to the formation of the thermodynamically stable quinazoline system. The choice of precursors is critical; for the target molecule, a starting material like 2-amino-3-chlorobenzoic acid or a related derivative would be a logical, albeit challenging, starting point for direct construction. More commonly, the chloro-substituent is introduced later via functional group interconversion.

Functional Group Interconversions on Precursor Molecules

Given that many classical syntheses yield a quinazolin-4-one or a 2,4-dihydroxyquinazoline, functional group interconversion is a critical subsequent step to arrive at this compound. The most direct precursor is often the corresponding 2-hydroxy-quinazoline-4-carboxylic acid (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid).

The conversion of the 2-hydroxy or 2-oxo group to a 2-chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved through treatment with a strong chlorinating agent. A widely used and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used in conjunction with a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) or in a high-boiling solvent. nih.gov The reaction proceeds by converting the amide-like oxygen of the quinazolinone into a better leaving group, which is then displaced by a chloride ion. This chlorination step is fundamental to transforming accessible quinazolinone intermediates into the more reactive 2-chloroquinazoline (B1345744) derivatives, which are versatile synthons for further chemical elaboration. nih.gov

Modern and Sustainable Synthetic Strategies for this compound

In recent decades, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign processes. The synthesis of the quinazoline scaffold has benefited significantly from these advancements, with catalytic methods and green chemistry principles offering powerful alternatives to classical routes.

Catalytic Methods in Quinazoline Synthesis (e.g., Metal-Mediated, Palladium- and Copper-Catalyzed Reactions)

Transition metal catalysis has revolutionized the construction of heterocyclic frameworks, including quinazolines. These methods often involve C-H activation, cross-coupling reactions, and cascade processes that can build the quinazoline core in a single pot from simple starting materials.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds. organic-chemistry.org Syntheses of quinazolines have been achieved through various Pd-catalyzed pathways, such as the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. organic-chemistry.org Other notable methods include the one-pot synthesis from 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence and the carbonylative coupling of o-iodoanilines with cyanamide. organic-chemistry.orgacs.org These reactions offer high efficiency and functional group tolerance, allowing for the construction of complex quinazoline derivatives. nih.govmdpi.comfrontiersin.org

Copper-Catalyzed Reactions: Copper catalysts provide a more economical and less toxic alternative to palladium for many transformations. acs.org Numerous copper-catalyzed methods for quinazoline synthesis have been developed, including cascade reactions starting from (2-bromophenyl)methylamines and amidine hydrochlorides or from (2-aminophenyl)methanols and aldehydes. organic-chemistry.orgsci-hub.catmdpi.com Copper catalysis is also effective in the aerobic oxidative cyclization of various precursors, demonstrating its utility in forming the quinazoline ring under mild conditions. organic-chemistry.orggaylordchemical.comrsc.orgrsc.org

Other Metal-Catalyzed Reactions: Besides palladium and copper, other metals like iron, nickel, and ruthenium have been employed. organic-chemistry.org Iron-catalyzed cyclization, in particular, is gaining attention as a green and cost-effective method. sci-hub.catrsc.org

| Catalyst System | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Palladium(II) / Arylboronic Acids | 2-Aminobenzonitriles, Aldehydes | Three-Component Tandem Reaction | organic-chemistry.org |

| Palladium(II) / Isocyanide | 2-Aminobenzamides, Aryl Halides | Isocyanide Insertion/Cyclization | acs.org |

| Copper(I) Bromide | (2-bromophenyl)methylamines, Amidine hydrochlorides | Cascade Reaction (Ullmann-type coupling & Aerobic Oxidation) | organic-chemistry.orgsci-hub.cat |

| Copper(I) Acetate / O₂ | 2-Ethynylanilines, Benzonitriles | Cyclization via C-C Bond Cleavage | acs.org |

| Iron(III) Acetylacetonate | 2-Halobenzoic Acids, Amidines | Microwave-Assisted Cyclization | sci-hub.catrsc.org |

Green Chemistry Principles Applied to the Synthesis of this compound (e.g., Microwave-Assisted, Ultrasound-Promoted, Aqueous Media, Solvent-Free Conditions)

Adherence to green chemistry principles is crucial for modern synthetic design. This involves using alternative energy sources, employing environmentally benign solvents like water, or eliminating the solvent altogether.

Microwave-Assisted Synthesis: Microwave irradiation (MWI) has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.net For quinazoline synthesis, MWI dramatically reduces reaction times from hours to minutes and often improves yields. frontiersin.orgnih.gov It has been successfully applied to classical reactions like the Niementowski condensation and modern metal-catalyzed processes, frequently under solvent-free conditions, which simplifies purification and minimizes waste. frontiersin.orgsci-hub.catrsc.org

Ultrasound-Promoted Synthesis: Sonication provides an alternative form of energy to promote chemical reactions through acoustic cavitation. ijsrch.com Ultrasound-assisted synthesis of quinazolines has been shown to be highly efficient, affording excellent yields in short reaction times, often at ambient temperature. nih.govnih.govdocumentsdelivered.com Studies have demonstrated its effectiveness for Bischler cyclizations and Niementowski-like reactions, with one report indicating that ultrasound provided superior yields compared to microwave irradiation for the same transformation. nih.govarkat-usa.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes the environmental impact of chemical processes. Many modern quinazoline syntheses, particularly those utilizing microwave or ultrasound energy, are performed neat (solvent-free). nih.govnih.govtandfonline.com These methods are highly efficient and align with the principles of green chemistry by reducing waste and simplifying product work-up. frontiersin.org

| Green Chemistry Approach | Key Advantages | Applicable Reactions | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times (minutes), higher yields, often solvent-free | Niementowski condensation, catalyst-free cyclizations, metal-catalyzed reactions | frontiersin.orgnih.govresearchgate.netnih.gov |

| Ultrasound-Promoted | Shorter reaction times, high yields, mild/ambient temperature | Bischler cyclization, Niementowski-like reactions, one-pot condensations | nih.govnih.govarkat-usa.orgresearchgate.net |

| Aqueous Media | Environmentally benign, safe, economical, unique reactivity | Base-catalyzed synthesis, iron-catalyzed C-N coupling | tandfonline.comnih.govacs.orgresearchgate.net |

| Solvent-Free | Reduced waste, simplified work-up, high atom economy | Three-component reactions, microwave- and ultrasound-assisted syntheses | frontiersin.orgnih.govnih.govtandfonline.com |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is essential to maximize the yield and purity of the final product while ensuring the process is efficient and scalable. For the synthesis of this compound, optimization would focus on both the ring-forming and functionalization steps.

Key parameters that are typically optimized include:

Catalyst and Ligand: In metal-catalyzed routes, screening different metal salts (e.g., CuI vs. CuCl) and ligands can have a profound impact on reaction efficiency and yield. organic-chemistry.orggaylordchemical.com The choice of ligand can influence the stability and reactivity of the catalytic species.

Solvent: While green approaches are preferred, in some cases, a specific solvent is necessary for solubility and reactivity. Solvents like DMSO, DMF, or toluene (B28343) have been found to be optimal for certain metal-catalyzed quinazoline syntheses. mdpi.comsci-hub.catgaylordchemical.com

Base: The nature and stoichiometry of the base (e.g., inorganic bases like K₃PO₄, Cs₂CO₃ or organic bases like Et₃N) are critical, particularly in coupling and condensation reactions, as they can influence deprotonation steps and catalyst turnover. mdpi.comnih.gov

Temperature and Reaction Time: Modern techniques like microwave and ultrasound have significantly reduced both temperature and time requirements. frontiersin.org Optimization involves finding the minimum energy input and time needed for complete conversion, which also helps to minimize the formation of side products. Comparative studies have shown that ultrasound can sometimes outperform microwaves, yielding cleaner reactions and higher yields under milder conditions. arkat-usa.org

Additives and Oxidants: In some protocols, additives like phase-transfer catalysts (e.g., TBAB) are used to enhance reaction rates between immiscible phases. mdpi.com For oxidative cyclizations, the choice of oxidant (e.g., O₂, TEMPO, DDQ) is a key parameter to optimize for efficient conversion without over-oxidation. organic-chemistry.orgmdpi.com

By systematically adjusting these parameters, synthetic routes to this compound can be refined to achieve high yields and purity, paving the way for its effective use in further applications.

Scale-Up Considerations for Laboratory to Research Pilot Production of this compound

A feasible and commonly employed route for the synthesis of this compound on a larger scale likely involves a multi-step process commencing with readily available starting materials. A probable synthetic sequence includes the formation of a quinazoline-2,4-dione intermediate from anthranilic acid, followed by a chlorination step to yield 2,4-dichloroquinazoline (B46505), and finally, a selective transformation to the desired this compound.

The key stages for scale-up consideration are:

Synthesis of Quinazoline-2,4-dione from Anthranilic Acid: This initial step involves the reaction of anthranilic acid with a suitable reagent like potassium cyanate. google.comjst.go.jp

Chlorination of Quinazoline-2,4-dione: The intermediate dione (B5365651) is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to produce 2,4-dichloroquinazoline. google.com

Formation of this compound: This final step could involve selective hydrolysis or another nucleophilic substitution at the C4 position of 2,4-dichloroquinazoline.

The primary challenges in transitioning this synthesis from the bench to a pilot plant revolve around reaction control, material handling, and product purification.

Reaction Control and Safety:

A critical aspect of scaling up is managing the reaction exotherms, particularly during the chlorination with phosphorus oxychloride. researchgate.netfishersci.com POCl₃ reacts violently with water and the quenching of excess reagent must be carefully controlled to prevent runaway reactions. researchgate.netnj.gov On a pilot scale, this necessitates the use of jacketed reactors with precise temperature control and a well-defined quenching protocol, such as the slow addition of the reaction mixture to a cooled aqueous base or a buffered solution. researchgate.net

Material Handling and Equipment:

The handling of corrosive and hazardous materials like phosphorus oxychloride requires specialized equipment and procedures in a pilot plant setting. fishersci.comudel.edusolvay.com This includes the use of closed systems to prevent exposure and the selection of corrosion-resistant materials for reactors and transfer lines. The physical form of intermediates, such as the crystallinity of the quinazoline-2,4-dione, can impact its handling and dissolution in the subsequent reaction step. researchgate.net

Product Purification and Purity Profile:

Achieving consistent purity on a larger scale can be challenging. The impurity profile may change with the scale due to differences in reaction conditions and mixing. scispace.com Crystallization is a common method for purifying the final product and its intermediates. researchgate.net The choice of crystallization solvent and the control of cooling profiles are critical parameters that need to be optimized for the pilot scale to ensure the desired crystal size distribution and purity.

Table 2.4.1: Comparison of Laboratory vs. Research Pilot Production Parameters

| Parameter | Laboratory Scale (Typical) | Research Pilot Scale (Considerations) | Rationale for Change |

| Batch Size | 1-100 g | 1-10 kg | To produce sufficient material for further research and development. |

| Reactor Type | Round-bottom flask | Jacketed glass or stainless steel reactor | To allow for precise temperature control and safe handling of larger volumes. |

| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket, external heat exchangers | To provide efficient and uniform heat transfer for larger reaction masses and to control exotherms. |

| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, anchor) | To ensure efficient mixing and heat transfer in a larger and potentially more viscous reaction mixture. |

| Reagent Addition | Manual addition (pipette, funnel) | Dosing pumps, addition funnels with pressure equalization | For controlled and safe addition of reagents, especially hazardous ones like POCl₃, and to manage reaction rates. |

| Quenching | Pouring into a beaker of ice/water | Controlled reverse quench into a separate vessel | To safely manage the highly exothermic quenching of reagents like POCl₃ and prevent localized overheating. researchgate.net |

| Filtration | Büchner funnel | Nutsche filter/dryer, centrifuge | For efficient separation of larger quantities of solid product from the liquid phase. |

| Drying | Vacuum oven | Vacuum dryer, agitated filter dryer | To handle larger volumes of wet cake and ensure efficient and uniform drying. |

Table 2.4.2: Key Optimization Areas for Scale-Up

| Reaction Step | Key Parameters to Optimize for Pilot Scale | Potential Challenges |

| Quinazoline-2,4-dione Synthesis | Reaction temperature, concentration, pH control, crystallization conditions. google.comjst.go.jp | Ensuring complete reaction, controlling impurity formation, achieving consistent crystal form for easy filtration. |

| Chlorination with POCl₃ | Rate of addition of POCl₃, reaction temperature, reaction time, solvent choice. google.com | Managing the highly exothermic reaction, safe handling and quenching of excess POCl₃, minimizing by-product formation. researchgate.netfishersci.comnj.gov |

| Formation of Carboxylic Acid | Choice of nucleophile/hydrolysis conditions, temperature, reaction time, pH adjustment for precipitation. | Achieving selective reaction at the C4 position, preventing over-reaction, controlling the precipitation of the final product to obtain desired purity and physical form. |

Derivatization Strategies and Synthetic Transformations of 2 Chloroquinazoline 4 Carboxylic Acid

Reactions at the Chloro Position of 2-Chloroquinazoline-4-carboxylic Acid

The chlorine atom at the 2-position of the quinazoline (B50416) ring is a key handle for introducing molecular diversity. Its reactivity is dictated by the electron-deficient nature of the pyrimidine (B1678525) ring to which it is attached. wikipedia.org

The C2-chloro substituent on the quinazoline ring is susceptible to nucleophilic displacement, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. researchgate.netlibretexts.org

While the C4-position in 2,4-dichloroquinazolines is generally more electrophilic and reactive towards nucleophiles mdpi.comnih.gov, the C2-position still readily undergoes substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group. For instance, reactions with various primary and secondary amines lead to the formation of 2-aminoquinazoline (B112073) derivatives. The reaction mechanism can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net While the SNAr mechanism is most common, radical nucleophilic substitution (SRN1) pathways have been observed in reactions of related chloroquinazolines with specific nucleophiles like ketone enolates under photostimulation. acs.org

The table below summarizes typical nucleophilic substitution reactions at the C2 position.

| Nucleophile | Reagent Example | Product Class |

| Amine | Aniline (B41778), Piperidine | 2-Aminoquinazolines |

| Alcohol | Sodium Methoxide | 2-Alkoxyquinazolines |

| Thiol | Sodium Thiophenoxide | 2-(Arylthio)quinazolines |

| Azide | Sodium Azide | 2-Azidoquinazolines |

This table presents generalized reaction types based on the known reactivity of chloroquinazolines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. nih.govresearchgate.net The C2-chloro position of this compound can participate in several such reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloroquinazoline with an organoboron reagent, typically an aryl- or heteroarylboronic acid. wikipedia.org The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent system like a mixture of DME and water. wikipedia.orgnih.govresearchgate.net This methodology allows for the synthesis of 2-aryl- and 2-heteroarylquinazoline derivatives. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the C2-chloro position with an alkene to form a substituted alkene. libretexts.orgwikipedia.org This reaction provides a direct method for the vinylation of the quinazoline core. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C2-chloro position and a terminal alkyne. The process typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in a solvent like DMF. nih.gov This leads to the synthesis of 2-alkynylquinazoline derivatives.

The table below outlines common cross-coupling reactions involving the C2-chloro group.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) or Pd(II) catalyst, Base | C-C (sp²-sp²) |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst, Base | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N |

This table summarizes major cross-coupling reactions applicable to chloroquinazolines.

Transformations of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the C4-position offers another site for synthetic modification, allowing for the introduction of various functional groups through classical transformations. libretexts.org

Esterification: The carboxylic acid can be converted into an ester through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a direct approach. libretexts.org Alternatively, the carboxylic acid can first be converted to its carboxylate salt and then reacted with an alkyl halide in an SN2 reaction. libretexts.org A highly efficient method involves converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the corresponding ester. youtube.com

Amidation: The formation of an amide from the carboxylic acid and an amine is a fundamentally important transformation. sapub.org Direct condensation of the carboxylic acid with an amine is often difficult and requires high temperatures or the use of coupling agents or catalysts (e.g., TiCl₄) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orgnih.gov A more reliable and common strategy is the two-step procedure where the carboxylic acid is first activated by converting it to an acid chloride. sapub.orgresearchgate.net The resulting 2-chloroquinazoline-4-carbonyl chloride is a highly reactive intermediate that smoothly reacts with primary or secondary amines to yield the desired amides. sapub.orgchemicalbook.com

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as milder reagents are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). chemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent like THF, followed by a careful aqueous or acidic workup to hydrolyze the intermediate aluminum salts and liberate the primary alcohol. chemguide.co.uk

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide (CO₂) is known as decarboxylation. youtube.com The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions. However, modern synthetic methods have been developed, including transition-metal-catalyzed processes. organic-chemistry.orgwikipedia.org For instance, copper and silver salts have been shown to catalyze the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org Furthermore, decarboxylative cross-coupling has emerged as a powerful strategy where the carboxyl group is replaced by a new C-C or C-heteroatom bond in a single step, using catalysts based on palladium, copper, or other metals. wikipedia.orgrsc.org Specific studies have demonstrated the decarboxylation of certain quinoline-4-carboxylic acid derivatives under various conditions, including visible light catalysis. researchgate.netrsc.org

Modifications and Elaboration of the Quinazoline Ring System of this compound

Beyond the two primary functional groups, the quinazoline ring itself can be modified, although this is generally less common than derivatization at the chloro or carboxyl positions. The electronic properties of the fused ring system dictate its reactivity. wikipedia.orgnih.gov

The quinazoline scaffold consists of a benzene (B151609) ring fused to a pyrimidine ring. wikipedia.org In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the benzene portion of the heterocycle is more reactive than the electron-poor pyrimidine ring. wikipedia.org The regioselectivity of electrophilic attack on the benzene ring is generally favored at positions C8 and C6, following the order of reactivity: 8 > 6 > 5 > 7. wikipedia.org Therefore, introducing substituents directly onto the carbocyclic part of an existing this compound molecule would likely follow this pattern.

A more practical approach to obtaining a modified quinazoline ring is to incorporate the desired substituents into the starting materials during the initial ring synthesis. For example, using a substituted anthranilic acid in a Niementowski-type quinazoline synthesis allows for the preparation of quinazolines with various substitution patterns on the benzene ring. researchgate.netfrontiersin.org This approach has been used to introduce groups like fluorine atoms onto the quinazoline ring to modulate the biological properties of the final compounds. nih.gov Additionally, strong nucleophiles such as organolithium reagents have been shown to add to the quinazoline ring system, which upon subsequent oxidation, can lead to arylated quinazolines. novartis.com

Electrophilic Aromatic Substitution on the Quinazoline Core

Electrophilic aromatic substitution (EAS) on the quinazoline ring system is generally challenging. The pyrimidine portion of the scaffold is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.org Consequently, the benzene ring is more susceptible to electrophilic substitution than the pyrimidine ring. The general order of reactivity for the benzenoid positions is 8 > 6 > 5 > 7. wikipedia.org

In the specific case of this compound, the deactivating nature of the quinazoline core is further enhanced by the presence of two electron-withdrawing groups: the chloro group at C2 and the carboxylic acid group at C4. These groups decrease the electron density of the aromatic system, making electrophilic attack even less favorable.

Research into the nitration of related quinazoline structures underscores these difficulties. For instance, attempts to nitrate (B79036) 2,4-dichloroquinazoline (B46505) using standard nitrating conditions (such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion, NO₂⁺) have been reported as unsuccessful, highlighting the low reactivity of the chloro-substituted quinazoline core to electrophilic substitution. researchgate.netmasterorganicchemistry.com

While direct EAS on this compound is not commonly reported due to the deactivated nature of the ring, studies on analogous structures can provide insight. For example, the nitration of o-chlorobenzoic acid with nitric and sulfuric acid yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. google.com This suggests that if substitution were to occur on the benzene ring of the quinazoline core, it would likely happen at the positions least deactivated by the fused pyrimidine ring and influenced by the directing effects of any existing substituents on the benzene portion.

Ring Opening and Rearrangement Reactions

The quinazoline ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Hydrolytic Ring Opening Under warm acidic or alkaline conditions, the quinazoline nucleus is susceptible to hydrolysis. This process typically involves the cleavage of the pyrimidine ring. For quinazoline itself, hydrolysis yields 2-aminobenzaldehyde (B1207257) (which can then self-condense), along with formic acid and ammonia (B1221849) or ammonium salts. wikipedia.org This type of ring-opening provides a pathway to break down the quinazoline scaffold into its constituent precursors.

Dimroth Rearrangement A significant rearrangement reaction in quinazoline chemistry is the Dimroth rearrangement. This is a common isomerization of N-heterocycles where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places. wikipedia.org The reaction typically proceeds through a ring-opening step to an intermediate, followed by rotation and re-cyclization.

For example, quinazolin-4(3H)-imines can be converted into 4-arylaminoquinazolines when heated, proceeding through a Dimroth rearrangement mechanism. ingentaconnect.com This transformation has been accelerated using microwave irradiation, allowing for the rapid synthesis of 4-anilino-6-nitroquinazolines from the corresponding intermediates. nih.govresearchgate.net This rearrangement is a powerful tool for modifying the substitution pattern on the quinazoline scaffold.

Rearrangement via N-N Bond Cleavage Another documented pathway involves the rearrangement of related heterocyclic systems to form quinazolines. For instance, 1,2-dihydroquinazolines have been synthesized through the rearrangement of indazolium salts. A proposed mechanism involves the cleavage of the N-N bond and subsequent ring opening, followed by an intramolecular N-nucleophilic addition to form the final dihydroquinazoline (B8668462) product. researchgate.net

Development of Libraries of this compound Derivatives for Research Screening

The this compound scaffold is an attractive starting point for generating chemical libraries for high-throughput screening in drug discovery. Its two distinct functional groups—the reactive chlorine atom at C4 (in related 4-chloroquinazolines) and the carboxylic acid—allow for a wide range of derivatization strategies to create a diverse set of molecules for biological evaluation. nih.govnih.gov

The primary strategies for derivatization focus on nucleophilic aromatic substitution (SNAr) to displace the chloro group and amide or ester bond formation using the carboxylic acid group.

Derivatization via Nucleophilic Aromatic Substitution (SNAr) In quinazolines containing a chlorine atom at the C4 position, this site is highly activated towards nucleophilic attack. mdpi.comresearchgate.net The regioselectivity of this reaction is well-established, with nucleophiles preferentially attacking the C4 position over the C2 position. mdpi.comresearchgate.net This reaction is a cornerstone for building libraries of 4-substituted quinazolines. A wide variety of nucleophiles, particularly primary and secondary amines, can be used to displace the C4-chloride, yielding diverse 4-aminoquinazoline derivatives. nih.gov This method has been used to generate libraries of potential anticancer agents. nih.gov

Table 1: Examples of Nucleophiles Used in SNAr Reactions with Chloroquinazolines

| Nucleophile Type | Specific Example | Reference |

|---|---|---|

| Primary Aromatic Amine | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | researchgate.net |

| Secondary Aromatic Amine | N-methylaniline | nih.gov |

| Primary Aliphatic Amine | 3-(dimethylamino)-1-propylamine | mdpi.com |

Derivatization via the Carboxylic Acid Group The carboxylic acid at the C4 position is a versatile functional handle for creating derivative libraries, most commonly through the formation of amides. The acid can be activated (e.g., to an acyl chloride with thionyl chloride) and then reacted with a diverse panel of amines to produce a library of amides. mdpi.com This approach has been extensively used in the development of novel therapeutic agents. For example, libraries of 2-phenylquinoline-4-carboxylic acid amides have been synthesized and screened for various biological activities, including HDAC inhibition, SIRT3 inhibition, and antibacterial properties. mdpi.comfrontiersin.orgfrontiersin.org

Table 2: Examples of Amide Derivatives Synthesized from Quinoline (B57606)/Quinazoline-4-carboxylic Acids for Screening Libraries

| Amine for Amidation | Target Activity | Reference |

|---|---|---|

| Substituted Phenylpiperazines | SIRT3 Inhibition | frontiersin.org |

| Substituted Anilines | HDAC Inhibition | frontiersin.org |

| (4-ethoxy-phenyl)-amine | Carbonic Anhydrase Inhibition | nih.gov |

These dual derivatization strategies allow for the creation of large and structurally diverse libraries from a single, readily accessible scaffold, which is a key advantage in modern medicinal chemistry for the discovery of new lead compounds.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Chloroquinazoline 4 Carboxylic Acid and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Complex Structures Derived from 2-Chloroquinazoline-4-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including derivatives of this compound. Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques are indispensable for assigning the complex structures of these compounds.

In the ¹H NMR spectra of quinoline-4-carboxylic acid derivatives, the proton of the carboxylic acid group typically appears as a singlet at a downfield chemical shift, often around 14 ppm. The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the aromatic region of the spectrum nih.govmdpi.com. For instance, in 2-phenyl-quinoline-4-carboxylic acid derivatives, the H5 and H8 protons of the quinazoline (B50416) moiety often appear as distinct doublet signals in the aromatic region epfl.ch. The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the quinazoline ring.

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at a characteristic downfield shift. The chemical shifts of the carbon atoms in the quinazoline ring are sensitive to the electronic effects of the substituents, including the chloro group at the C2 position.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Analogs of this compound

| Compound | H (COOH) | Aromatic Protons | Other Protons | Reference |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid | 14.07 (s) | 8.65 (d), 8.48 (s), 8.28 (d), 8.18 (d), 7.87 (s), 7.67-7.82 (m) | - | nih.gov |

| 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid | 14.09 (s) | 8.64 (d), 8.49 (s), 8.37 (s), 8.28 (d), 8.20 (d), 7.88 (t), 7.73 (t), 7.61 (d) | - | nih.gov |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | 13.97 (s) | 8.62 (d), 8.41 (s), 8.28 (d), 8.12 (d), 7.83 (t), 7.66 (t), 7.13 (d) | 3.85 (d, OCH₃) | nih.gov |

| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic Acid | 14.13 (s) | 8.68 (d), 8.53 (d), 8.21 (d), 7.91 (dd), 7.76 (t) | - | nih.gov |

While 1D NMR provides fundamental information, complex structures derived from this compound often require the application of 2D NMR techniques for complete and unambiguous assignments epfl.chprinceton.eduyoutube.comsdsu.eduyoutube.com.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within a molecule. For derivatives of this compound, COSY is instrumental in identifying adjacent protons in the aromatic rings, allowing for the tracing of spin systems and confirming substitution patterns epfl.chprinceton.edusdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the previously assigned proton signals. It simplifies the interpretation of the often-crowded ¹³C NMR spectrum epfl.chprinceton.eduyoutube.comsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is crucial for establishing the connectivity between different parts of the molecule, such as linking substituents to the quinazoline core and identifying quaternary carbons that are not observed in HSQC spectra epfl.chprinceton.eduyoutube.comsdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. This is particularly useful for conformational analysis and for determining the relative stereochemistry of substituents in more complex derivatives.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, enabling the definitive assignment of all proton and carbon signals, which is essential for the characterization of novel compounds derived from this compound.

Mass Spectrometry (MS) in Characterization and Reaction Monitoring of this compound Transformations

Mass spectrometry (MS) is a vital analytical technique for the characterization of this compound and its analogs. It provides information about the molecular weight and elemental composition of a compound and can be used to monitor the progress of chemical reactions.

Interactive Data Table: HRMS Data for Analogs of this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid | C₁₆H₁₀BrNO₂ | 327.99285 | 327.99585 | nih.gov |

| 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid | C₁₆H₁₀ClNO₂ | 284.04336 | 284.04587 | nih.gov |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | C₁₇H₁₃NO₃ | 280.09290 | 280.09592 | nih.gov |

| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic Acid | C₁₇H₁₀F₃NO₂ | 318.06972 | 318.07202 | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide | C₂₅H₁₈BrN₃O₂ | 472.06159 | 472.05997 | frontiersin.org |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion uab.eduuab.eduwhitman.edulibretexts.org.

For quinoline-4-carboxylic acids, a common fragmentation pathway involves the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) libretexts.orgchempap.orgyoutube.com. The stability of the quinoline ring often leads to a prominent molecular ion peak libretexts.orgchempap.org. The fragmentation of the quinoline ring itself can involve the loss of HCN (27 Da) chempap.org. The presence of substituents, such as the chloro group at the C2 position, will influence the fragmentation pathways and lead to characteristic fragment ions. Analysis of these fragmentation patterns can help to confirm the structure of the molecule and to differentiate between isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis of this compound Derivatives

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can also be used for conformational analysis.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands are expected for the various functional groups. The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system will give rise to bands in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibration will appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range. The presence and position of these bands can confirm the presence of the key functional groups in the molecule iosrjournals.orgresearchgate.netkurouskilab.comchemicalbook.com.

Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a characteristic fingerprint for the quinazoline core. Raman spectroscopy can also be sensitive to conformational changes in molecules, making it a useful tool for studying the conformational preferences of this compound derivatives in different environments researchgate.netkurouskilab.com.

Interactive Data Table: Characteristic IR Absorption Bands for Quinazoline Analogs

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=N/C=C (Aromatic) | 1650-1450 | Multiple bands |

| C-Cl | 800-600 | Variable intensity |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Conformational Studies of this compound

The structural information obtained from the X-ray analysis of this analog provides a valuable model for the likely conformation and intermolecular interactions of this compound. For derivatives of this compound, X-ray crystallography would be essential to definitively determine the spatial arrangement of substituents, confirm stereochemistry, and understand the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern their solid-state packing. This information is crucial for understanding structure-activity relationships and for rational drug design researchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies and Ligand Design Principles Incorporating the 2 Chloroquinazoline 4 Carboxylic Acid Scaffold

Design Principles for Modulating Chemical Reactivity and Selectivity Based on 2-Chloroquinazoline-4-carboxylic Acid

The rational design of molecules based on the this compound core is guided by its intrinsic chemical properties. The quinazoline (B50416) ring system possesses two key functional handles: the chlorine atom at the C2 position and the carboxylic acid group at the C4 position. Each site offers distinct opportunities for chemical modification to modulate reactivity and achieve target selectivity.

The chlorine atom at the C2 position acts as a competent leaving group, rendering the carbon susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of substituents, including amines, alcohols, and thiols, thereby enabling the exploration of diverse chemical space. This position is often utilized as an "exit vector" to append larger chemical moieties or linkers without disrupting the core interactions facilitated by the rest of the scaffold. The reactivity of this position can be tuned by the electronic nature of other substituents on the quinazoline ring.

Conversely, the 4-carboxylic acid group is a critical feature for establishing interactions with biological targets. As a hydrogen bond donor and acceptor, it frequently anchors the molecule within a protein's binding pocket. In many design strategies, this group is retained to ensure affinity for the target. For instance, in the design of certain kinase inhibitors, the free carboxylic group was found to be crucial for competitive binding in the ATP active site by forming essential hydrogen bond interactions. mdpi.com The relative reactivity of carboxylic acid derivatives is a fundamental concept; while the carboxylic acid itself can be converted to more reactive derivatives like esters or amides, its presence as a carboxylate anion at physiological pH makes it one of the less reactive, yet highly effective, functionalities for molecular recognition. libretexts.orglibretexts.org

Design principles often involve a bifurcated approach:

Retention of the 4-Carboxylic Acid: This group is maintained to engage with key amino acid residues in a target protein, such as lysine (B10760008) or arginine, ensuring the molecule is correctly oriented in the binding site.

Derivatization at the 2-Chloro Position: This site is systematically modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties. By attaching different phenyl groups, aliphatic chains, or heterocyclic moieties at this position, chemists can probe for additional hydrophobic or polar interactions in adjacent regions of the binding pocket.

Analysis of Substituent Effects on Reactivity and Potential Interaction Profiles of this compound Derivatives

The introduction of substituents onto the this compound framework profoundly influences the molecule's reactivity and its potential to interact with biological targets. Structure-activity relationship (SAR) studies, where derivatives with systematic structural changes are synthesized and evaluated, are essential for optimizing these properties.

A key example of this is the development of selective Aurora A kinase inhibitors. mdpi.com Researchers designed and synthesized a series of quinazoline derivatives to enhance selectivity for Aurora A over the closely related Aurora B kinase. The SAR study revealed several critical insights:

The 4-Carboxylic Acid is Essential: Esterification of the carboxylic acid group to its corresponding ethyl, methyl, or isopropyl ester resulted in a significant loss of inhibitory activity. This confirmed that the free carboxylic acid is a key pharmacophoric element required for binding to the kinase active site. mdpi.com

Substituents at the 8-Position: The introduction of a small, electron-withdrawing fluorine atom at the 8-position of the quinazoline ring was well-tolerated and contributed to favorable interactions.

Substituents on the 2-Phenyl Ring: The nature and position of substituents on the phenyl ring attached at the C2 position were critical for potency. A bromo substituent at the meta-position of the phenyl ring yielded the most potent compound in the series, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e). mdpi.com This highlights how subtle changes in electronics and sterics on a peripheral part of the molecule can fine-tune its binding affinity.

The findings from this study are summarized in the table below, illustrating the impact of various substituents on inhibitory activity against Aurora A kinase.

| Compound | R1 | R2 | R3 | IC₅₀ (µM) for Aurora A |

| 6a | H | H | H | > 200 |

| 6b | H | Cl | H | 198.54 |

| 6d | F | H | H | 188.42 |

| 6e | F | Br | H | 168.78 |

Table 1: SAR data for 2-phenylquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors. Data sourced from El-Adl et al. (2022). mdpi.com

This systematic analysis demonstrates that even minor modifications, such as the addition of a halogen, can significantly alter the interaction profile of the quinazoline scaffold, leading to improved biological activity.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents while retaining desired biological activity. nih.govresearchgate.net These techniques are highly applicable to the this compound framework.

Scaffold Hopping involves replacing the central quinazoline core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.govresearchgate.net For a molecule based on the this compound scaffold, a medicinal chemist might replace the quinazoline ring with other bicyclic heterocycles that can similarly position an acidic group and a point of derivatization. Potential scaffold hops could include:

Quinoline (B57606): A 2-phenylquinoline-4-carboxylic acid core has been used to develop HDAC inhibitors, demonstrating the utility of this closely related scaffold. nih.gov

Thienopyrimidinone: This scaffold has also been investigated as a bioisosteric replacement for quinazolinones in the development of enzyme inhibitors. nih.gov

Phthalazine (B143731): In the design of Aurora kinase inhibitors, a phthalazine ring was considered as a ring isostere for the quinazoline scaffold. mdpi.com

Bioisosteric Replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance or maintain biological activity. nih.govresearchgate.net For the this compound core, several bioisosteric replacements can be envisioned:

Carboxylic Acid Bioisosteres: The 4-carboxylic acid group can be replaced by other acidic functional groups such as a tetrazole, hydroxamic acid, or a sulfonamide. These groups can mimic the hydrogen bonding and acidic nature of the carboxylic acid while potentially improving cell permeability or metabolic stability.

Chlorine Bioisosteres: The 2-chloro group can be replaced with other halogens (e.g., -F, -Br) or other groups that can function as leaving groups for synthesis or as interaction points themselves, such as a methylthio (-SMe) or cyano (-CN) group.

These strategies allow for the systematic evolution of the original scaffold to generate new lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Rational Design of Targeted Chemical Probes Based on the this compound Framework

The this compound scaffold is an excellent starting point for the rational design of targeted chemical probes. Chemical probes are indispensable tools used to study biological systems, visualize target engagement, and identify the mechanism of action of bioactive compounds. nih.gov The design of such probes often follows a modular approach where the core scaffold acts as a recognition element. semanticscholar.org

The key features of the this compound framework make it highly amenable to this type of design:

Recognition Element: The quinazoline-4-carboxylic acid portion of the molecule can serve as the specific recognition element that directs the probe to a particular protein target, such as a kinase or an epigenetic enzyme. mdpi.comnih.gov

Attachment Point: The 2-chloro position provides a chemically addressable handle for the conjugation of reporter groups or reactive moieties. researchgate.net Using nucleophilic substitution, a variety of functional linkers can be installed at this position.

Reporter Group: A fluorescent dye (fluorophore), a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group can be attached via the linker. This allows for the visualization of the probe's localization in cells, identification of its binding partners, or covalent labeling of its target.

For example, building upon the selective Aurora A kinase inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a chemical probe could be designed. mdpi.com A linker could be attached to the 2-phenyl ring (if SAR data shows this position is tolerant of modification) or by replacing the 2-chloro group with a functionalized amine. This linker would then be connected to a reporter like a rhodamine or fluorescein (B123965) dye, enabling researchers to use techniques like fluorescence microscopy or flow cytometry to study Aurora A kinase in living cells. This "reverse design" approach, starting from a known binder to create a tool compound, is a powerful strategy in chemical biology. semanticscholar.org

Exploration of Molecular Interactions and Mechanistic Biology Associated with 2 Chloroquinazoline 4 Carboxylic Acid Derivatives

Identification and Characterization of Putative Molecular Targets for 2-Chloroquinazoline-4-carboxylic Acid Analogs through Biochemical Assays

Biochemical assays have been instrumental in identifying the molecular targets of quinazoline-4-carboxylic acid derivatives. These studies reveal that the quinazoline (B50416) scaffold can be adapted to interact with a range of biological macromolecules by modifying its substituents.

One key class of targets is the carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII. nih.gov A series of 2-aryl-quinazolin-4-yl aminobenzoic acids, derived from the 2-chloroquinazoline (B1345744) precursor, were identified as non-classical CA inhibitors. nih.gov These compounds exert their effects through the carboxylic acid moiety, which can anchor to the zinc-bound water/hydroxide ion in the enzyme's active site or bind directly to the catalytic zinc ion. nih.gov

Another significant target for this class of compounds is Aurora A kinase , a crucial regulator of cell division. A study focusing on quinazoline-based carboxylic acids identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) as a potent inhibitor of this kinase. mdpi.comnih.govresearchgate.net The design strategy involved replacing the pyrazole (B372694) ring of known inhibitors with a carboxylic acid group to interact with key amino acid residues in the active site. nih.gov

Furthermore, derivatives of the 2-chloroquinazoline scaffold have been shown to target the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) . nih.gov A novel series of 2-chloroquinazoline derivatives demonstrated anti-proliferation activities against several EGFR high-expressing cancer cell lines. nih.gov

Mechanistic studies have also revealed that these derivatives can interact with non-enzymatic targets. For instance, a 2,4-disubstituted quinazoline derivative, Sysu12d, was found to target and stabilize the c-myc promoter G-quadruplex , which in turn down-regulates the expression of nucleolin. nih.gov This interaction disrupts ribosomal RNA synthesis, highlighting a distinct mechanism of action. nih.gov In a related scaffold, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of bacterial DNA gyrase B , indicating the potential for developing antibacterial agents from this chemical class. univie.ac.at

In Vitro Enzymatic Assays and Inhibition Kinetics of this compound Derivatives

The inhibitory activity of this compound derivatives has been quantified through various in vitro enzymatic assays. These assays provide critical data, such as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), which are essential for understanding structure-activity relationships (SAR).

For carbonic anhydrase inhibition, a series of 2-aryl-quinazolin-4-yl aminobenzoic acids were evaluated against four human (h) isoforms. The results demonstrated selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov Notably, compound 8c (4-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acid) was a potent inhibitor of hCA XII with a Kᵢ of 0.25 µM. nih.gov

Table 1: Inhibition Constants (Kᵢ) of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives Against hCA Isoforms

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

|---|---|---|---|---|

| 6a | >100 | >100 | >100 | 9.0 |

| 7b | >100 | >100 | >100 | 0.91 |

| 7c | >100 | >100 | >100 | 0.48 |

| 8a | 87.7 | >100 | >100 | 2.3 |

| 8b | 73.2 | >100 | >100 | 0.42 |

| 8c | 66.3 | >100 | >100 | 0.25 |

Data sourced from reference nih.gov.

In the context of kinase inhibition, derivatives were tested against Aurora A kinase. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showed the most significant activity, with an inhibition of 51.78% at a 10 µM concentration. nih.gov Further testing established its IC₅₀ against the MCF-7 breast cancer cell line at 168.78 µM. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 2 Chloroquinazoline 4 Carboxylic Acid and Its Interactions

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 2-Chloroquinazoline-4-carboxylic Acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of a molecule. While specific DFT studies on this compound are not extensively published, the methodology is widely applied to similar heterocyclic compounds. These calculations provide a theoretical framework for understanding its structure, stability, and reactivity.

Quantum chemical computations can accurately optimize the ground-state geometry of the molecule. mongoliajol.info Such calculations reveal key details about bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the compound. For this compound, this would include the planarity of the quinazoline (B50416) ring system and the orientation of the carboxylic acid group relative to the ring.

Key electronic properties that can be determined include:

Electron Distribution and Molecular Electrostatic Potential (ESP): ESP maps highlight the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms and the carbonyl oxygen of the carboxylic acid would be identified as electronegative (electron-rich) sites, while the hydrogen of the carboxyl group would be an electropositive (electron-poor) site. These sites are crucial for predicting intermolecular interactions, such as hydrogen bonding. mongoliajol.info

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

The table below summarizes the kind of data that quantum chemical calculations would provide for this compound.

| Calculated Property | Significance | Predicted Characteristics for this compound |

| Optimized Geometry | Provides the most stable 3D structure. | A largely planar quinazoline core with a specific torsion angle for the C-COOH bond. |

| Molecular Electrostatic Potential (ESP) | Maps electron density to predict interaction sites. mongoliajol.info | Negative potential around ring nitrogens and carboxyl oxygen; positive potential on the carboxyl hydrogen. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A specific energy value (in eV) would quantify its kinetic stability and electronic excitation properties. |

| Vibrational Frequencies | Predicts the IR spectrum for structural confirmation. | Characteristic frequencies for C=O, O-H, C-Cl, and aromatic C-H/C=C/C=N stretching and bending modes. |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural elucidation. | Specific ppm values for each unique hydrogen and carbon atom in the molecule. |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvent Effects on this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org This technique is invaluable for exploring the conformational flexibility of this compound and understanding how its behavior is influenced by its environment, particularly by solvents. easychair.orgnih.gov

Conformational Landscapes: The carboxylic acid group (-COOH) attached to the quinazoline scaffold is not static; it can rotate around the C-C single bond. While quantum calculations can identify energy minima (stable conformations), MD simulations reveal the dynamic transitions between these states at a given temperature. researchgate.net For carboxylic acids, there is often an equilibrium between syn and anti conformations. nih.gov MD simulations can characterize the energy barriers between these conformers and determine their relative populations over time, providing a complete picture of the molecule's conformational landscape. nih.govcore.ac.uk

Solvent Effects: The interaction between a solute and solvent molecules can significantly alter the solute's conformation and properties. easychair.org MD simulations explicitly model solvent molecules (like water, methanol, or DMSO), allowing for a detailed investigation of these effects. easychair.orgresearchgate.net For this compound in an aqueous solution, MD simulations would show the formation and dynamics of hydrogen bonds between water molecules and the compound's nitrogen atoms, the carbonyl oxygen, and the hydroxyl group. nih.gov These simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric arrangement, which are crucial for understanding solubility and reactivity in solution. easychair.orgresearchgate.net Studies on similar molecules have shown that interactions with protic solvents can weaken intramolecular hydrogen bonds in favor of intermolecular ones. researchgate.net

The process for a typical MD simulation involves:

System Setup: Placing a single molecule of this compound into a simulation box filled with a chosen solvent (e.g., water).

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to simulate experimental conditions.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov

Analysis of the trajectory provides insights into conformational changes, solvent structuring around the solute, and dynamic properties. nih.gov

Molecular Docking Studies of this compound Derivatives with Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mui.ac.irresearchgate.net This method is central to drug discovery for predicting the binding mode and affinity of potential drug candidates. The this compound scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively studied as inhibitors for various enzymes. mdpi.comresearchgate.net

Docking studies consistently reveal the critical role of the quinazoline core and its substituents in binding. The carboxylic acid group at the 4-position is particularly important, often acting as a key hydrogen bond donor and acceptor, or forming salt bridges with positively charged residues like Arginine (Arg) or Lysine (B10760008) (Lys) in the active site. mdpi.comnih.gov

Several studies highlight the utility of docking for derivatives of this scaffold:

Aurora A Kinase: A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor. mdpi.comnih.gov Docking studies suggested that the free carboxylic group is crucial for binding within the ATP-competitive site. mdpi.comnih.gov

DNA Gyrase: Anilinoquinazoline derivatives were docked into the active site of E. coli DNA gyrase. mui.ac.ir The most active compounds formed hydrogen bonds with key residues like Asp73 and Arg136, with docking scores reaching as low as -8.16 kcal/mol, indicating strong binding. mui.ac.ir

p-Glycoprotein (P-gp): Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a related scaffold, were studied as P-gp inhibitors to combat multidrug resistance. nih.gov Docking revealed significant binding affinities through both hydrogen bonds and hydrophobic interactions, with the best compound showing a binding energy of -9.22 kcal/mol. nih.gov

HCV-NS3/4A Protease: Quinazoline analogues were evaluated as inhibitors, with docking studies used to understand their binding modes within the enzyme's catalytic triad (B1167595). rsc.org

The following interactive table summarizes results from molecular docking studies on various derivatives containing the quinazoline or quinoline (B57606) carboxylic acid core.

| Derivative Class | Protein Target | Key Interactions/Findings | Binding Score/IC₅₀ |

| Fluoro-quinazoline carboxylic acids | Aurora A Kinase | The terminal carboxylic acid group is essential for activity, likely forming H-bonds in the active site. mdpi.comnih.gov | IC₅₀ = 168.78 µM (for lead compound) nih.gov |

| 4-Anilinoquinazolines | DNA Gyrase (E. coli) | H-bonds with Asp73, Asn46, and Arg136. mui.ac.ir | Docking Score: -8.16 kcal/mol (for best compound) mui.ac.ir |

| Quinoline carboxylic acids | HIV Reverse Transcriptase | Good binding interactions within the active domain of the receptor. nih.gov | Docking Score: -10.67 (for best compound) nih.gov |

| Benzo[g]quinazolines | HCV-NS3/4A Protease | Interactions with the catalytic triad of the enzyme. rsc.org | IC₅₀ = 6.41 µM (for most active compound) rsc.org |

| Quinoline carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | The carboxylate forms a salt bridge with Arg136 and a potential H-bond with Gln47. nih.gov | IC₅₀ = 9.71 nM (for optimized analogue) nih.gov |

| Quinazolin-4-ones | Cyclooxygenase-2 (COX-2) | H-bond interactions with residues such as TYR-385 and SER-530. researchgate.net | Binding Affinity: -10.32 kcal/mol (for best compound) researchgate.net |

Ligand-Based and Structure-Based Design Approaches Utilizing the this compound Scaffold for Target Prediction

The this compound scaffold serves as an excellent starting point for both ligand-based and structure-based drug design, two cornerstone strategies in medicinal chemistry for discovering and optimizing new drugs.

Structure-Based Drug Design (SBDD): SBDD relies on the known 3D structure of the biological target, typically determined by X-ray crystallography or NMR spectroscopy. acs.org Molecular docking, as described in the previous section, is a primary tool in SBDD. Researchers use the structural information to design ligands that fit the target's binding site with high affinity and selectivity.

Examples of SBDD using this scaffold include:

p38α MAPK Inhibitors: A focused library of 2-arylquinazolines was designed to target a specific lipophilic pocket on the p38α MAPK enzyme, guided by its crystal structure. semanticscholar.org

PAK4 Inhibitors: Starting with a 2,4-diaminoquinazoline core, researchers used X-ray crystallography and SBDD to develop novel 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 4 (PAK4). acs.org

DHODH Inhibitors: The crystal structure of a brequinar (B1684385) analogue bound to Dihydroorotate Dehydrogenase (DHODH) provided the essential pharmacophore, showing the importance of the carboxylic acid for interacting with Arg136. nih.gov This insight guided the design of new, potent 4-quinoline carboxylic acid analogues. nih.gov

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the biological target is unknown. This approach uses a set of known active ligands to derive a model that predicts the activity of new compounds. A key LBDD method is the Quantitative Structure-Activity Relationship (QSAR).

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For instance, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-gp. nih.gov Similarly, QSAR models for quinazolinone derivatives have been used to identify key structural features that influence their activity as MMP-13 inhibitors. nih.gov These models can then be used to virtually screen new derivatives of the this compound scaffold to prioritize which ones to synthesize and test.

The quinazoline scaffold is recognized for its versatility in generating diverse libraries of compounds for targeting a wide range of biological entities, including enzymes like carbonic anhydrase and protein kinases. mdpi.comnih.gov Both SBDD and LBDD approaches leverage this scaffold to systematically explore chemical space and identify novel therapeutic agents. mdpi.comnih.gov

Advanced Analytical and Methodological Developments in Research on 2 Chloroquinazoline 4 Carboxylic Acid

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis of 2-Chloroquinazoline-4-carboxylic Acid and Its Derivatives

Chromatography is indispensable for the separation, purification, and quantitative analysis of this compound. Given the compound's polarity and potential for containing structurally similar impurities from its synthesis, high-resolution techniques are required.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for quality control, purity assessment, and quantitative determination.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for quinazoline (B50416) derivatives. nih.govresearchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a standard choice, offering excellent separation based on hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. tandfonline.compharmjournal.ru The buffer, often containing an acid like orthophosphoric acid or formic acid, is used to control the pH and suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. pharmjournal.rumdpi.com Isocratic elution, where the mobile phase composition remains constant, can be effective, but gradient elution, where the solvent strength is increased over time, is often necessary for separating the main compound from its various impurities. researchgate.netpharmjournal.ru Detection is commonly achieved using a UV detector, as the quinazoline ring system has a strong chromophore. pharmjournal.rumdpi.com

Table 1: Typical HPLC Parameters for Analysis of Quinazoline Carboxylic Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on polarity. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile / Buffered Water (e.g., with orthophosphoric or formic acid) | Eluent to carry the sample through the column; buffer controls ionization. pharmjournal.rumdpi.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with varying polarities. pharmjournal.ru |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. mdpi.commdpi.com |

| Detection | UV Spectrophotometry (e.g., at 225-260 nm) | Detects the aromatic quinazoline ring. pharmjournal.rumdpi.com |

| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid group and high molecular weight, is non-volatile and thermally unstable, making it unsuitable for direct GC analysis. colostate.edulibretexts.org To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. libretexts.orgresearchgate.net

The most common derivatization strategies for carboxylic acids are alkylation and silylation. libretexts.orggcms.cz

Alkylation (Esterification): This involves converting the carboxylic acid group (-COOH) into an ester, typically a methyl ester (-COOCH₃). gcms.cz This reaction replaces the active acidic hydrogen with an alkyl group, which reduces polarity and intermolecular hydrogen bonding, thereby increasing volatility. libretexts.org Reagents like diazomethane (B1218177) or dimethylformamide-dialkylacetals are effective for this purpose. colostate.edugcms.cz

Silylation: This method replaces the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile derivatives suitable for GC analysis. gcms.cz

Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in the mixture, and the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecule and its fragmentation pattern, allowing for definitive identification and quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Alkylation (Esterification) | Diazomethane, DMF-DMA | Carboxylic Acid (-COOH) | Methyl Ester |

| Silylation | BSTFA, TMCS | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

Solid-State Characterization and Polymorphism Studies of this compound